molecular formula C19H20N4O2 B12501282 1-(4-aminobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide

1-(4-aminobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B12501282
M. Wt: 336.4 g/mol
InChI Key: FUXNHSHVMUCNJK-UHFFFAOYSA-N
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Description

1-[(4-aminophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-aminophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide typically involves the reaction of 4-aminobenzylamine with 2-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with glyoxal in the presence of ammonium acetate to yield the desired imidazole derivative. The reaction conditions often include refluxing in ethanol or methanol as solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(4-aminophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-aminophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-aminophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide
  • 1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide

Uniqueness

1-[(4-aminophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-2-25-18-6-4-3-5-16(18)22-19(24)17-12-23(13-21-17)11-14-7-9-15(20)10-8-14/h3-10,12-13H,2,11,20H2,1H3,(H,22,24)

InChI Key

FUXNHSHVMUCNJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N

Origin of Product

United States

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